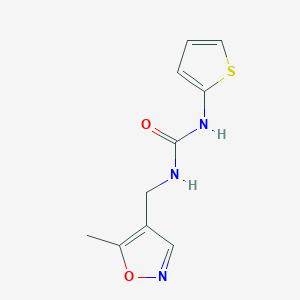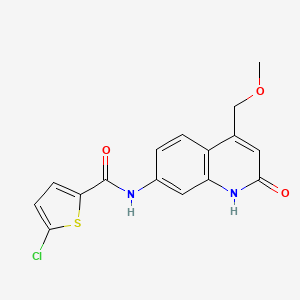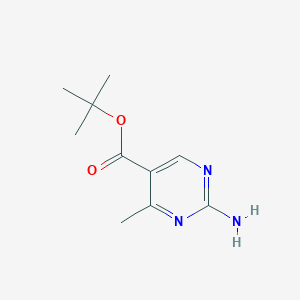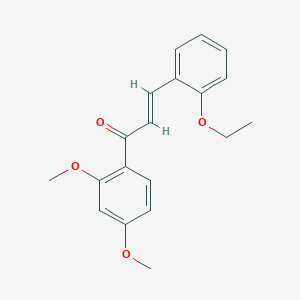
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea, also known as MI-TU, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. MI-TU is a urea derivative that has shown promising results in the treatment of cancer, inflammation, and various other diseases.
Applications De Recherche Scientifique
Anion Receptors and Enantioselective Binding
Urea and thiourea derivatives have been explored for their potential as neutral enantioselective anion receptors. A study by Roussel et al. (2006) on non-racemic atropisomeric (thio)ureas investigated their ability to selectively bind amino-acid derivatives. The research found modest enantioselectivities and unexpected behaviors in binding affinities, offering insights into the design of bifunctional organocatalysts (Roussel et al., 2006).
Conformational Adjustments in Synthons
Phukan and Baruah (2016) examined the conformational adjustments in synthons of urea and thiourea assemblies. Their work highlighted the impact of intramolecular hydrogen bonding and the role of anions in guiding the assembly of thiazole-based compounds. This study provides a foundation for understanding the self-assembly and polymorphism of these compounds (Phukan & Baruah, 2016).
Rheology, Morphology, and Gelation Properties
The study by Lloyd and Steed (2011) explored the anion-dependent rheology, morphology, and gelation properties of hydrogels formed by urea derivatives. This research opens avenues for tuning the physical properties of gels for potential applications in material science (Lloyd & Steed, 2011).
Antifilarial Agents
Research by Ram et al. (1984) on 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas unveiled their antifilarial activity against Brugia pahangi and Litomosoides carinii, indicating the potential of urea derivatives in developing new therapeutic agents for filarial diseases (Ram et al., 1984).
Microwave-Assisted Synthesis
Li and Chen (2008) reported on the microwave-assisted synthesis of thiadiazol-2-yl urea derivatives, showcasing an efficient method that reduces reaction times and enhances yield. This technique could streamline the production of urea derivatives for various applications (Li & Chen, 2008).
Anti-microbial Activity and Cytotoxicity
A study by Shankar et al. (2017) synthesized novel urea derivatives and evaluated their anti-microbial activity and cytotoxicity. The findings revealed promising anti-microbial effects against selected bacterial strains and moderate to good activity against fungal pathogens, suggesting potential in drug development (Shankar et al., 2017).
Propriétés
IUPAC Name |
1-[(5-methyl-1,2-oxazol-4-yl)methyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-7-8(6-12-15-7)5-11-10(14)13-9-3-2-4-16-9/h2-4,6H,5H2,1H3,(H2,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOROADNMMDLPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)NC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-Methylisoxazol-4-yl)methyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)

![5-(3,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2380975.png)

![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)
![[2-(4-methylphenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2380982.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2380984.png)



![3-[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2380991.png)
